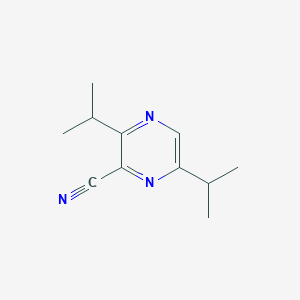
Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci): is a chemical compound with the molecular formula C11H14N2 It is a derivative of pyrazine, characterized by the presence of two isopropyl groups at the 3 and 6 positions of the pyrazine ring and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) typically involves the reaction of pyrazine derivatives with appropriate nitrile sources under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of pyrazinecarbonitrile.
Reduction: Primary amines or other reduced forms of the compound.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers investigate its effects on various biological targets to develop new treatments for diseases.
Industry: In the industrial sector, Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Pyrazinecarbonitrile: A simpler derivative without the isopropyl groups.
3,6-Dimethylpyrazinecarbonitrile: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Biological Activity
Pyrazinecarbonitrile, 3,6-bis(1-methylethyl)-(9ci), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
- Molecular Formula : C11H12N2
- Molecular Weight : 188.23 g/mol
- CAS Number : 102-72-3
Biological Activities
Research indicates that pyrazine derivatives, including pyrazinecarbonitrile, exhibit a range of biological activities:
-
Anticancer Activity :
- Pyrazine derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
- A notable study demonstrated that pyrazine derivatives could inhibit the growth of MCF-7 breast cancer cells with IC50 values in the micromolar range, indicating their potential as anticancer agents .
-
Antimicrobial Properties :
- Pyrazinecarbonitrile has been investigated for its antimicrobial effects against a variety of pathogens. Research shows that certain pyrazine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria.
- For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The biological activity of pyrazinecarbonitrile is attributed to its ability to interact with specific molecular targets within cells:
- Interaction with Enzymes : Many pyrazine derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Receptor Modulation : Some compounds may modulate receptor activity involved in inflammation and cancer progression.
Case Studies
- Anticancer Activity Study :
- Antimicrobial Activity Research :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3,6-di(propan-2-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-7(2)10-6-13-11(8(3)4)9(5-12)14-10/h6-8H,1-4H3 |
InChI Key |
HLYUWIBVBNAYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C(=N1)C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















